molecular formula C14H10BrFO2 B3021781 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde CAS No. 428484-82-6

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B3021781
CAS No.: 428484-82-6
M. Wt: 309.13 g/mol
InChI Key: YSVWEXDJFVACDR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10BrFO2. It is characterized by the presence of a bromine atom, a fluorophenyl group, and a methoxy group attached to a benzaldehyde core. This compound is used in various fields of research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde. The process begins by dissolving 4-[(4-fluorophenyl)methoxy]benzaldehyde in a suitable solvent, followed by the addition of bromine at a controlled temperature. The reaction is allowed to proceed for 1-2 hours, after which the product is isolated by removing the solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of the bromine and fluorophenyl groups allows it to form strong interactions with enzymes and receptors, modulating their activity. The methoxy group enhances its solubility and bioavailability, facilitating its use in various applications .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzaldehyde
  • 3-Bromo-4-methoxybenzaldehyde
  • 4-Bromo-3-fluorobenzaldehyde

Comparison: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is unique due to the presence of both a fluorophenyl and a methoxy group, which confer distinct chemical and physical properties. Compared to 3-Bromo-4-fluorobenzaldehyde, it has enhanced reactivity and solubility. Compared to 3-Bromo-4-methoxybenzaldehyde, it has additional fluorine-related properties, making it more versatile in certain applications .

Properties

IUPAC Name

3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVWEXDJFVACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358260
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6481-37-4
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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